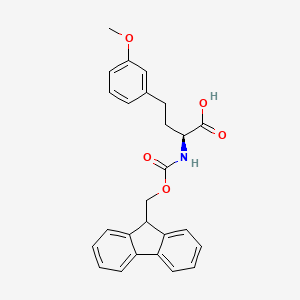

Fmoc-3-methoxy-L-homophenylalanine

Description

Fmoc-3-methoxy-L-homophenylalanine (CAS: 1260610-23-8) is a fluorinated, ortho-substituted aromatic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₆H₂₅NO₅, with a molecular weight of 443.48 g/mol . The compound features a methoxy (-OCH₃) substituent at the 3-position of the phenyl ring and a β-homophenylalanine backbone, which introduces an additional methylene group compared to standard phenylalanine. This structural modification enhances steric bulk and hydrophobicity, making it valuable in peptide synthesis for studying conformational stability and receptor-ligand interactions .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-18-8-6-7-17(15-18)13-14-24(25(28)29)27-26(30)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVNNQLYFQJIOS-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Peptide Synthesis

Fmoc-3-MeO-HPh is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enhances the solubility and stability of amino acids during synthesis, allowing for more efficient coupling reactions. This compound can be incorporated into peptides to modify their properties, such as increasing hydrophobicity or altering biological activity.

- Enhanced Stability : The methoxy group increases the stability of the peptide bonds, making them less susceptible to hydrolysis.

- Improved Solubility : The presence of the methoxy group improves solubility in organic solvents, facilitating easier purification processes post-synthesis.

Drug Development

Fmoc-3-MeO-HPh has potential applications in drug development due to its ability to form stable peptide structures that can mimic natural proteins. These peptides can be designed to interact with specific biological targets, leading to the development of new therapeutics.

- Targeted Drug Delivery : Research indicates that peptides synthesized with Fmoc-3-MeO-HPh can be engineered for targeted delivery systems, enhancing the efficacy of drugs while minimizing side effects .

Hydrogel Formation

Recent studies have highlighted the ability of Fmoc-3-MeO-HPh to participate in self-assembly processes, leading to the formation of hydrogels. These hydrogels have significant implications in biomedical applications, particularly in tissue engineering and drug delivery systems.

- Self-Assembly Mechanism : The compound exhibits strong π-π stacking interactions and hydrogen bonding, which are critical for the formation of nanofibrous structures in hydrogels .

- Biocompatibility : Hydrogels derived from Fmoc-3-MeO-HPh have shown excellent biocompatibility, making them suitable for use in medical implants and scaffolds for cell growth .

Antimicrobial Applications

The antimicrobial properties of Fmoc-3-MeO-HPh have been explored in various studies. Its incorporation into hydrogel matrices has demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Synergistic Effects : When combined with materials like graphene oxide, Fmoc-3-MeO-HPh-based hydrogels exhibit improved antimicrobial properties, effectively disrupting bacterial membranes and preventing biofilm formation .

Case Study 1: Antimicrobial Hydrogel Development

A study investigated a hybrid hydrogel composed of Fmoc-3-MeO-HPh and graphene oxide. The gel showed significant bactericidal activity against Escherichia coli, highlighting its potential as a novel antimicrobial material .

| Component | Bacterial Strain | Activity Level |

|---|---|---|

| Fmoc-3-MeO-HPh | E. coli | High |

| Graphene Oxide | E. coli | Moderate |

| Hybrid Gel | E. coli | Very High |

Case Study 2: Tissue Engineering Application

In another study, researchers utilized Fmoc-3-MeO-HPh-based hydrogels as scaffolds for cell culture. The results indicated that these scaffolds supported cell adhesion and proliferation effectively, suggesting their suitability for tissue engineering applications .

| Parameter | Result |

|---|---|

| Cell Adhesion Rate | 90% |

| Proliferation Rate | 80% |

| Scaffold Biocompatibility | Excellent |

Mechanism of Action

The mechanism by which Fmoc-3-methoxy-L-homophenylalanine exerts its effects depends on its incorporation into peptides and proteins. The Fmoc group ensures stability during synthesis, while the methoxy group can influence the biological activity of the resulting peptide by altering its binding affinity and specificity.

Molecular Targets and Pathways Involved:

Peptide Receptors: The synthesized peptides can interact with specific receptors, modulating various physiological processes.

Enzyme Inhibition: Some peptides may act as enzyme inhibitors, affecting metabolic pathways and therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Fmoc-3-methoxy-L-homophenylalanine and related Fmoc-protected phenylalanine derivatives:

Substituent Effects on Properties

- Methoxy (-OCH₃) Groups : The 3-methoxy group in the target compound increases hydrophilicity compared to halogenated derivatives (e.g., 3-Cl or 3-F), improving solubility in polar organic solvents like DMF and acetonitrile . However, it introduces steric hindrance, which can slow coupling efficiency in SPPS .

- Halogen Substituents : Chloro (3-Cl) and fluoro (3-F, 4-F) groups enhance electronic withdrawal, stabilizing peptide bonds but reducing solubility in aqueous environments. Fluorinated derivatives are particularly useful in ¹⁹F NMR studies .

- Trifluoromethyl (-CF₃) : The strong electronegativity of CF₃ improves metabolic stability and binding affinity in therapeutic peptides, though it increases hydrophobicity .

- β-Homophenylalanine Backbone : The extended side chain in homophenylalanine derivatives alters peptide backbone geometry, enabling unique secondary structures (e.g., β-turns) .

Stability and Handling Considerations

- Storage : Most Fmoc-protected derivatives require storage at 0–4°C under inert atmospheres to prevent deprotection .

Biological Activity

Fmoc-3-methoxy-L-homophenylalanine (Fmoc-3-MeO-homophenylalanine) is a non-natural amino acid derivative that has gained attention in biochemical research, particularly in peptide synthesis and drug development. This compound serves as a versatile building block due to its unique structural characteristics, which enhance the biological activity of peptides.

Chemical Structure

Fmoc-3-MeO-homophenylalanine features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis. The methoxy group at the 3-position of the phenyl ring influences its solubility and interaction with biological systems.

1. Peptide Synthesis

Fmoc-3-MeO-homophenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptides allows for the creation of complex structures with enhanced stability and bioactivity. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids during synthesis.

2. Antimicrobial Properties

Recent studies have indicated that Fmoc-conjugated amino acids, including Fmoc-3-MeO-homophenylalanine, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to their ability to disrupt bacterial membranes and inhibit growth. For instance, formulations combining Fmoc-phenylalanine with antibiotics have shown synergistic effects, enhancing antibacterial efficacy in vivo .

3. Self-Assembly and Hydrogel Formation

Fmoc-3-MeO-homophenylalanine can participate in self-assembly processes, forming nanostructures that lead to hydrogel formation. These hydrogels are promising for biomedical applications, including drug delivery systems and tissue engineering. The hydrogels exhibit significant mechanical strength and biocompatibility, making them suitable for various therapeutic applications .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study exploring the antimicrobial properties of Fmoc-conjugated amino acids, researchers found that Fmoc-phenylalanine derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds in developing new antibacterial therapies, particularly in combination with existing antibiotics to tackle resistant strains .

Case Study 2: Hydrogel Applications

Research involving Fmoc-based hydrogels demonstrated their ability to support cell proliferation and maintain cellular phenotype in vitro. These hydrogels were shown to encapsulate therapeutic agents effectively, releasing them in a controlled manner over time. This property is particularly beneficial for localized drug delivery systems in regenerative medicine .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Fmoc-3-methoxy-L-homophenylalanine to minimize dipeptide formation?

- Methodological Answer : Maintain pH >7 during Fmoc protection to avoid protonation of free amino groups, but avoid excessive alkalinity to prevent Fmoc cleavage. Use controlled stoichiometry (e.g., limiting Fmoc-Cl excess) and lower reaction concentrations to suppress dipeptide byproducts. Post-synthesis, employ TFA/H2O for mild deprotection of interfering groups .

- Key Parameters : pH 7–8, Fmoc-Cl:amine molar ratio ≤1.2:1, reaction concentration ≤0.1 M.

Q. How can HPLC and TLC be applied to assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time and peak symmetry (≥98.5% purity) should align with standards. Monitor for impurities like free amino acids (<0.1%) .

- TLC : Employ silica plates with chloroform/methanol/acetic acid (90:9:1). Spots should resolve with Rf ≈0.5 under UV visualization .

Q. What storage conditions preserve the stability of this compound?

- Methodological Answer : Store at 0°C in airtight, light-protected containers. Lyophilized powder remains stable for >12 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How can structural contradictions in chiral separation data for Fmoc-protected methoxy-homophenylalanine derivatives be resolved?

- Methodological Answer : Use polysaccharide-derived chiral stationary phases (CSPs) for enantiomeric separation. For example, Chiralpak IA or IB columns with hexane/isopropanol (80:20) can resolve R/S isomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation ([α]D +15° to +25° for L-isomers) .

- Case Study : Fmoc-4-methoxy-L-homophenylalanine (CAS 205182-52-1) showed baseline separation on Chiralpak IB, with elution order validated by circular dichroism .

Q. What role does this compound play in modulating peptide hydrogel properties?

- Methodological Answer : The methoxy group enhances π-π stacking and hydrophobic interactions, promoting self-assembly into β-sheet-rich fibrils. Characterize mechanical properties via rheometry (storage modulus G’ >1 kPa) and morphology via TEM. Compare to unmodified Fmoc-diphenylalanine hydrogels, which exhibit lower thermal stability (ΔTm ≈10°C difference) .

- Application Example : Incorporation at 10 mol% increased hydrogel stiffness by 2-fold in a model drug delivery system .

Q. How does the methoxy substituent influence the spectroscopic characterization of this compound?

- Methodological Answer :

- NMR : The 3-methoxy proton resonates at δ 3.75–3.85 ppm (singlet, 3H), distinct from aromatic protons (δ 6.8–7.4 ppm).

- FT-IR : Confirm C-O-C stretch at 1250–1200 cm<sup>−1</sup> and Fmoc carbonyl at 1705 cm<sup>−1</sup>.

- MS : ESI-MS (negative mode) shows [M-H]<sup>−</sup> at m/z 446.3 (theoretical 447.48) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.